
(S)-N-Benzyl-1-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the pyrrolidine ring: This step might involve the reduction of a pyrrole derivative.
Attachment of the imidazole ring: This can be done through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Material Science: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H23N7O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-benzyl-1-[[(2S)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H23N7O3S/c1-24-13-18(21-14-24)30(28,29)26-9-5-8-16(26)11-25-12-17(22-23-25)19(27)20-10-15-6-3-2-4-7-15/h2-4,6-7,12-14,16H,5,8-11H2,1H3,(H,20,27)/t16-/m0/s1 |
InChI Key |
DUSDEMOFNNGFSX-INIZCTEOSA-N |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC[C@H]2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044528.png)
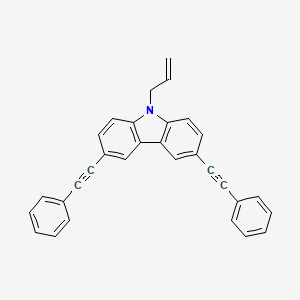
![Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11044542.png)
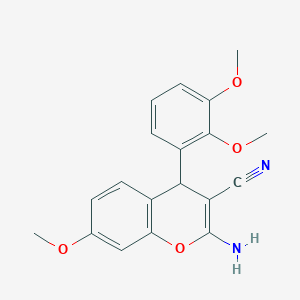
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11044553.png)
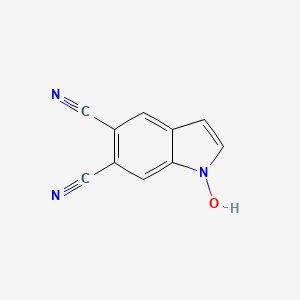
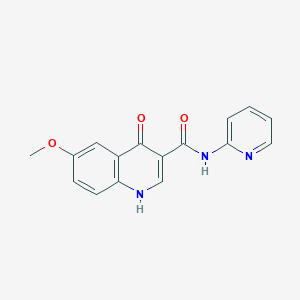
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044570.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine](/img/structure/B11044590.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044597.png)
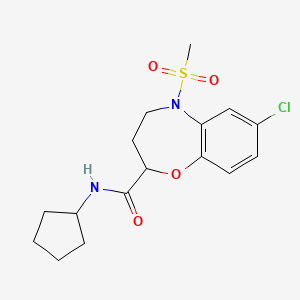
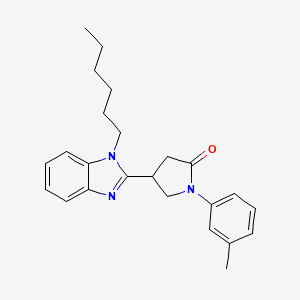
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11044628.png)
